![molecular formula C8H9N5OS B13093228 4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine CAS No. 6313-27-5](/img/structure/B13093228.png)
4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine: is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves a Stille cross-coupling reaction. Specifically, it is prepared by coupling 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine with N,N-bis(4-methoxyphenyl)aniline.
Reaction Conditions:: The reaction conditions for the Stille cross-coupling typically include suitable solvents, catalysts, and temperature control.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity::
Oxidation: Investigate its susceptibility to oxidation reactions.
Reduction: Explore reduction pathways.
Substitution: Assess substitution reactions.
Stille Catalysts: Used for cross-coupling reactions.
Solvents: Organic solvents like DMF, DMSO, or toluene.
Temperature Control: Reaction temperature plays a crucial role.
Major Products:: Identify the primary products formed during these reactions.
Scientific Research Applications
Chemistry::
Organic Light-Emitting Diodes (OLEDs): Investigate its potential as a luminophore in NIR OLEDs.
Dye-Sensitized Solar Cells (DSSCs): Explore its role in DSSCs.
Low-Bandgap Conjugated Polymers: Consider its use in polymer materials.
Bio-imaging Applications: Assess its suitability for bio-imaging.
Optical Communication: Explore its role in optical communication.
Mechanism of Action
Understand how this compound exerts its effects:
Molecular Targets: Identify specific cellular components.
Pathways Involved: Explore signaling pathways.
Comparison with Similar Compounds
Highlight its uniqueness by comparing it to other related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
CAS No. |
6313-27-5 |
|---|---|
Molecular Formula |
C8H9N5OS |
Molecular Weight |
223.26 g/mol |
IUPAC Name |
4-([1,2,5]thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine |
InChI |
InChI=1S/C8H9N5OS/c1-3-14-4-2-13(1)8-6-7(9-5-10-8)12-15-11-6/h5H,1-4H2 |
InChI Key |
YGXCIXSFJGDFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=NSN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



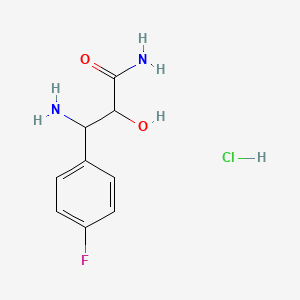
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)

![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)

![Ethyl 2-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13093184.png)
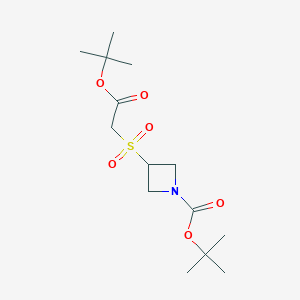

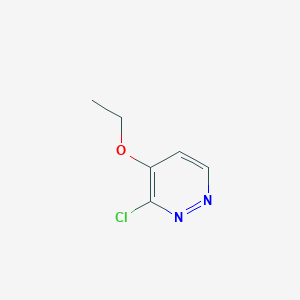
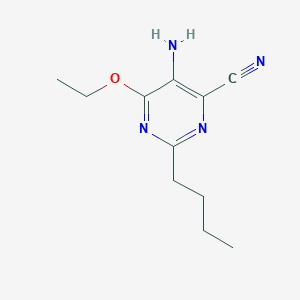
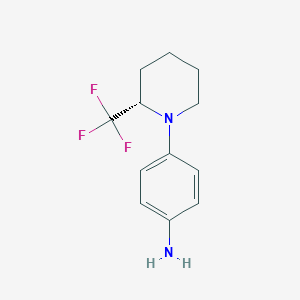
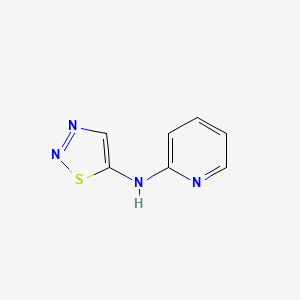
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
